molecular formula C16H20O8 B1264721 Fusaquinon B

Fusaquinon B

Cat. No.: B1264721
M. Wt: 340.32 g/mol
InChI Key: BECCUNGYVJUQCO-IBUKTHIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fusaquinon B is an anthraquinone derivative isolated from the marine-derived fungus Fusarium sp. No. ZH-210 . Structurally, it belongs to a class of polyketide-derived metabolites characterized by a planar aromatic core with hydroxyl, methyl, and other substituents.

Properties

Molecular Formula

C16H20O8

Molecular Weight

340.32 g/mol

IUPAC Name

(1R,2S,3R,4aR,9aS,10S)-1,2,3,5,8,10-hexahydroxy-6-methoxy-3-methyl-1,2,4,4a,9a,10-hexahydroanthracen-9-one

InChI

InChI=1S/C16H20O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,5,8,11,14-15,17-19,21-23H,4H2,1-2H3/t5-,8-,11+,14-,15+,16-/m1/s1

InChI Key

BECCUNGYVJUQCO-IBUKTHIMSA-N

Isomeric SMILES

C[C@]1(C[C@@H]2[C@@H]([C@H]([C@@H]1O)O)C(=O)C3=C([C@H]2O)C(=C(C=C3O)OC)O)O

Canonical SMILES

CC1(CC2C(C(C1O)O)C(=O)C3=C(C2O)C(=C(C=C3O)OC)O)O

Synonyms

1,4,5,6,7,9-hexahydroxy-2-methoxy-7-methyl-5,6,8,8a,9,10a-hexahydro-7,9-epoxyanthracen-10-one
fusaquinon B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Fusaquinon B with structurally and functionally related anthraquinones and isoquinoline derivatives, focusing on antimicrobial, cytotoxic, and enzymatic activities.

Structural Analogues

2.1.1 Fusaquinon A
  • Source : Marine-derived Fusarium sp. .
  • Bioactivity: Cytotoxicity: Exhibits selective cytotoxicity against NCI–H187 (lung cancer cell line) with IC50 = 7.32 μM, but weak activity against MCF-7 (breast cancer) and Vero (kidney) cells . Antimicrobial Activity: No significant antituberculosis (MIC >163.33 μM) or antibacterial activity reported .
2.1.2 Nigrosporone A and B
  • Source : Fungal metabolites .
  • Bioactivity: Antituberculosis: MIC values >169.89 μM (Nigrosporone A) and 172.25 μM (Nigrosporone B) against M. tuberculosis . Structural Difference: Lack the fused pyran moiety present in Fusaquinon derivatives .
2.1.3 Rubrumol (Compound 163)
  • Source : Salt-tolerant endophytic fungus Eu. rubrum .
  • Bioactivity :
    • Topoisomerase I Inhibition : IC50 = 23.0 μM .
    • Antioxidant Activity : Superior to ascorbic acid (IC50 = 14.2 mM) .

Functional Analogues

2.2.1 Karanjachromene
  • Source : Plant-derived .
  • Bioactivity: Antituberculosis: MIC = 12.5 μg/mL against M. tuberculosis . Structural Contrast: A prenylated flavonoid, distinct from anthraquinones .
2.2.2 Medicarpin
  • Source : Legume-derived phytoalexin .
  • Bioactivity: Antituberculosis: MIC = 100 μg/mL . Mechanism: Isoflavonoid with membrane-disrupting properties, unlike anthraquinones .

Comparative Data Tables

Table 1: Antituberculosis Activity of Selected Compounds

Compound Source MIC (μg/mL or μM) Reference
Fusaquinon A Fusarium sp. >163.33 μM
Nigrosporone A Fungal metabolite >169.89 μM
Karanjachromene Plant 12.5 μg/mL
Medicarpin Legume 100 μg/mL

Table 2: Cytotoxic Activity of Anthraquinones

Compound Cell Line (IC50) Activity Reference
Fusaquinon A NCI–H187: 7.32 μM Strong
Nigrosporin A NCI–H187: 13.69 μM Moderate
Rubrumol Topo I Inhibition: 23.0 μM Enzyme Inhibitor

Key Research Findings and Gaps

  • Activity Gaps: No direct data on this compound’s antimicrobial or cytotoxic properties are available in the provided evidence.
  • Research Needs: Profiling this compound against cancer cell lines, M.

Q & A

Q. What collaborative frameworks ensure reproducibility of this compound studies across laboratories?

  • Methodological Answer : Adopt standardized protocols (e.g., SOPs for synthesis and assays) shared via platforms like Protocols.io . Conduct inter-lab validation rounds with blinded samples. Use statistical tools (e.g., intraclass correlation coefficients) to measure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fusaquinon B
Reactant of Route 2
Fusaquinon B

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